Cas no 1403567-60-1 (3,4-Dichloro-furan-2-carbonitrile)

3,4-Dichloro-furan-2-carbonitrile is a halogenated furan derivative with a nitrile functional group, offering versatility as a synthetic intermediate in organic chemistry. Its dichloro-substituted furan ring enhances reactivity, making it valuable for constructing heterocyclic compounds, agrochemicals, and pharmaceuticals. The electron-withdrawing nitrile group further facilitates nucleophilic substitution and cyclization reactions. This compound’s stability under controlled conditions ensures consistent performance in multi-step syntheses. Its structural features enable precise modifications, supporting applications in medicinal chemistry and material science. Proper handling is required due to potential reactivity hazards. Suitable for research and industrial use, it provides a reliable building block for specialized chemical synthesis.
3,4-Dichloro-furan-2-carbonitrile structure
1403567-60-1 structure
Product name:3,4-Dichloro-furan-2-carbonitrile
CAS No:1403567-60-1
MF:C5HCl2NO
MW:161.973539113998
CID:5218567

3,4-Dichloro-furan-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-furan-2-carbonitrile
    • 2-Furancarbonitrile, 3,4-dichloro-
    • Inchi: 1S/C5HCl2NO/c6-3-2-9-4(1-8)5(3)7/h2H
    • InChI Key: HMSWZIGQTKWMKA-UHFFFAOYSA-N
    • SMILES: O1C=C(Cl)C(Cl)=C1C#N

3,4-Dichloro-furan-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM502884-1g
3,4-Dichlorofuran-2-carbonitrile
1403567-60-1 97%
1g
$568 2023-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD615575-1g
3,4-Dichlorofuran-2-carbonitrile
1403567-60-1 97%
1g
¥3983.0 2023-04-10

Additional information on 3,4-Dichloro-furan-2-carbonitrile

3,4-Dichloro-furan-2-carbonitrile: A Comprehensive Overview

3,4-Dichloro-furan-2-carbonitrile, also known by its CAS number 1403567-60-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of organic chlorides and features a unique structure that combines a furan ring with two chlorine atoms and a cyano group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The molecular structure of 3,4-Dichloro-furan-2-carbonitrile consists of a five-membered aromatic ring (furan) with two chlorine substituents at the 3 and 4 positions and a cyano group at the 2 position. This arrangement not only enhances the compound's stability but also contributes to its reactivity in different chemical environments. Recent studies have highlighted the potential of this compound in synthesizing advanced materials, particularly in the development of novel polymers and organic semiconductors.

One of the most promising applications of 3,4-Dichloro-furan-2-carbonitrile lies in its use as an intermediate in organic synthesis. Researchers have explored its role in constructing complex molecules with intricate architectures. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to synthesize bioactive compounds with potential pharmacological applications.

In addition to its synthetic utility, 3,4-Dichloro-furan-2-carbonitrile has shown remarkable properties in electronic materials. Recent advancements in the field of organic electronics have demonstrated that this compound can be incorporated into thin-film transistors (TFTs), offering improved charge transport characteristics. The integration of this compound into such devices has opened new avenues for developing high-performance electronic components suitable for flexible displays and wearable technologies.

The synthesis of 3,4-Dichloro-furan-2-carbonitrile typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of furan derivatives followed by cyanation at specific positions. Recent breakthroughs in catalytic methods have streamlined these processes, making large-scale production more feasible and cost-effective.

Beyond its technical applications, 3,4-Dichloro-furan-2-carbonitrile has also been studied for its environmental impact. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings suggest that while it exhibits moderate toxicity under certain conditions, proper handling and disposal protocols can mitigate potential risks.

In conclusion, 3,4-Dichloro-furan-2-carbonitrile, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from organic synthesis to materials science, underscoring its significance as a valuable chemical entity.

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